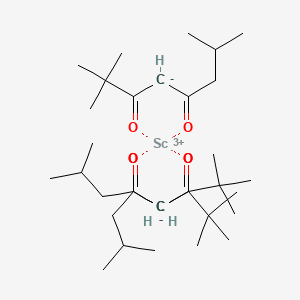
Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) is a coordination compound where scandium is bonded to three molecules of 2,2,7-trimethyl-3,5-octanedione. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) typically involves the reaction of scandium salts with 2,2,7-trimethyl-3,5-octanedione under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or acetone, at elevated temperatures to ensure complete coordination of the ligand to the scandium ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity scandium salts and 2,2,7-trimethyl-3,5-octanedione, with careful control of reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other separation techniques to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, although this is less common due to the stability of the scandium (III) oxidation state.
Substitution: Ligand substitution reactions can occur, where the 2,2,7-trimethyl-3,5-octanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state scandium compounds, while substitution reactions result in new coordination complexes with different ligands.
Applications De Recherche Scientifique
Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other scandium compounds and as a catalyst in various organic reactions.
Biology: The compound’s stability and coordination properties make it useful in studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of high-performance materials, including advanced ceramics and electronic components.
Mécanisme D'action
The mechanism by which Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) exerts its effects is primarily through its ability to coordinate with other molecules. The scandium ion can form stable complexes with a variety of ligands, influencing the reactivity and properties of the resulting compounds. This coordination ability is key to its applications in catalysis, material science, and other fields.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium (III): Similar in structure but with different ligand substituents, affecting its chemical properties and applications.
Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III): Yttrium analog with similar coordination properties but different reactivity due to the different central metal ion.
Uniqueness
Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) is unique due to the specific steric and electronic effects of its ligands, which influence its stability and reactivity. These properties make it particularly valuable in applications requiring precise control over metal-ligand interactions.
Propriétés
Formule moléculaire |
C33H57O6Sc |
|---|---|
Poids moléculaire |
594.8 g/mol |
Nom IUPAC |
scandium(3+);2,2,7-trimethyloctane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Sc/c3*1-8(2)6-9(12)7-10(13)11(3,4)5;/h3*7-8H,6H2,1-5H3;/q3*-1;+3 |
Clé InChI |
XYRNQYISTAODKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.[Sc+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


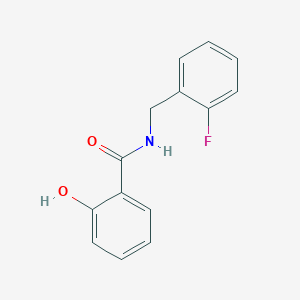
![2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid](/img/structure/B14890275.png)
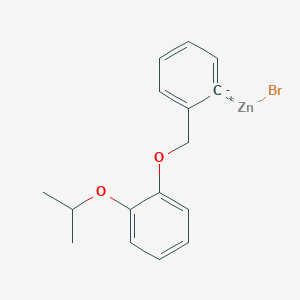

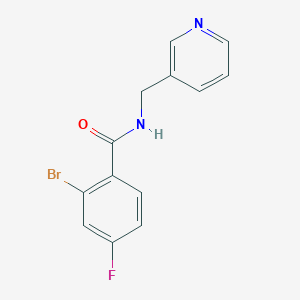
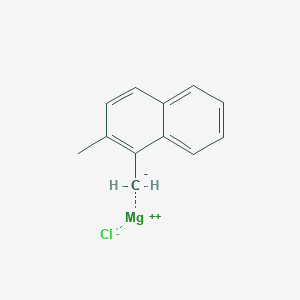
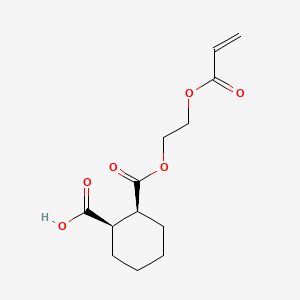
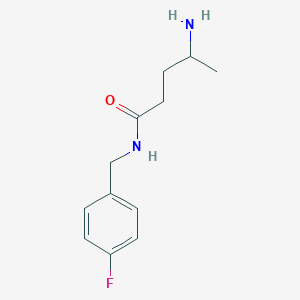
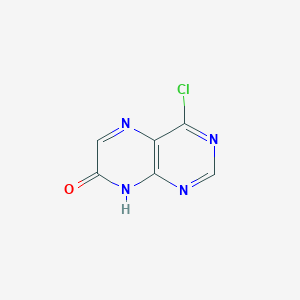
![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)
![3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14890341.png)
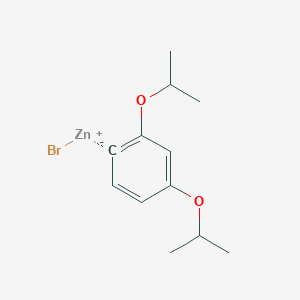
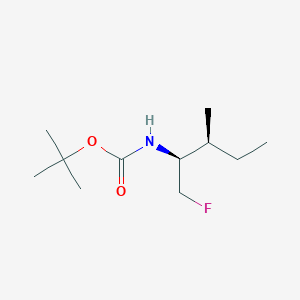
![Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)
